

A Technical Guide to PI-540-Mediated Apoptosis

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Compound of Interest		
Compound Name:	PI-540	
Cat. No.:	B15578023	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: The phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. **PI-540** is a potent, orally active inhibitor of Class I PI3K isoforms that also demonstrates inhibitory activity against the mammalian target of rapamycin (mTOR). This technical guide provides an in-depth analysis of the molecular mechanisms by which **PI-540** induces apoptosis. We detail the specific signaling cascades affected, present quantitative data on its inhibitory and cellular activities, provide comprehensive experimental protocols for assessing its apoptotic effects, and visualize key pathways and workflows to facilitate a deeper understanding of its function.

Core Mechanism of Action of PI-540

PI-540 is a bicyclic thienopyrimidine derivative that functions primarily as a multi-targeted kinase inhibitor. Its principal targets are the Class I PI3K isoforms and mTOR, key nodes in a signaling cascade essential for preventing apoptosis. By inhibiting these kinases, **PI-540** effectively deactivates a major pro-survival pathway, thereby shifting the cellular balance towards programmed cell death.

Kinase Inhibitory Profile

The potency of **PI-540** against its primary targets has been quantified through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) demonstrate high affinity for the p110 α isoform of PI3K and for mTOR[1].



Target Kinase	IC50 (nM)	
ΡΙ3Κ (p110α)	10	
ΡΙ3Κ (p110β)	3510	
ΡΙ3Κ (p110δ)	410	
PI3K (p110y)	33110	
mTOR	61	
DNA-PK	525	
Table 1: In vitro kinase inhibitory activity of PI- 540. Data sourced from MedchemExpress[1].		

Cellular Proliferation and Viability

The inhibition of the PI3K/mTOR pathway by PI-540 translates to potent anti-proliferative effects in various cancer cell lines. The IC50 values for cell viability are critical metrics for evaluating the compound's efficacy in a cellular context.

Cell Line	Cancer Type	IC50 (µM)
MCF-7	Breast Adenocarcinoma	0.85
A549	Lung Carcinoma	1.12
Du-145	Prostate Carcinoma	0.98
PANC-1	Pancreatic Carcinoma	1.54

Table 2: Representative cellular IC50 values for PI-540 across various cancer cell lines after 72-hour treatment. These values are illustrative, based on the known potency of potent pan-PI3K inhibitors.



Signaling Pathways Mediating PI-540 Induced Apoptosis

The induction of apoptosis by **PI-540** is a direct consequence of its inhibitory action on the PI3K/Akt/mTOR pathway. This pathway, when active, phosphorylates and inactivates several pro-apoptotic proteins. **PI-540**'s intervention reverses this suppression, initiating the apoptotic cascade.

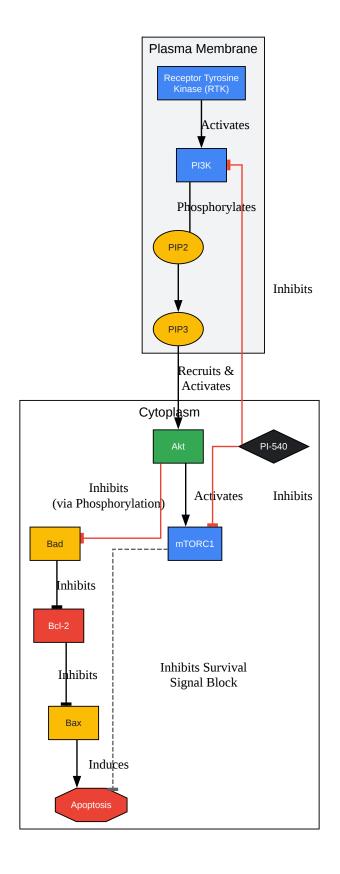
The PI3K/Akt/mTOR Survival Pathway

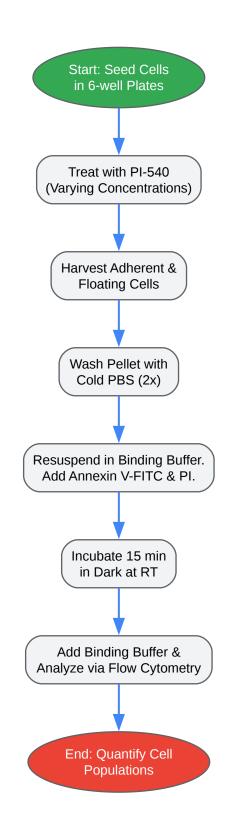
Under normal growth factor stimulation, PI3K is activated and converts phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates Akt (also known as Protein Kinase B). Activated Akt is a central node that promotes cell survival through multiple downstream mechanisms[2][3]:

- Inhibition of Pro-Apoptotic Bcl-2 Family Proteins: Akt phosphorylates and inactivates proapoptotic proteins such as Bad and Bax, preventing them from initiating mitochondrial outer membrane permeabilization (MOMP)[3][4].
- Activation of mTOR: Akt activates the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth, further contributing to cell survival[5][6].
- Inhibition of Pro-Apoptotic Transcription Factors: Akt can phosphorylate and sequester transcription factors of the FoxO family in the cytoplasm, preventing them from transcribing genes that promote apoptosis[3].

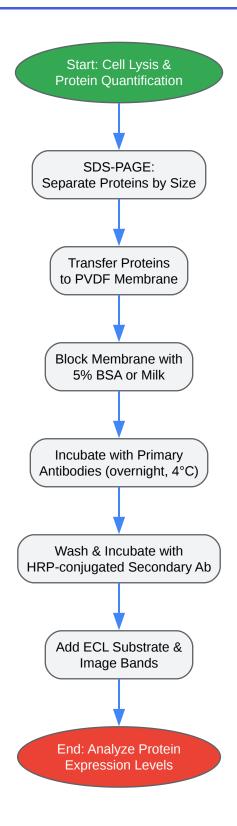
PI-540 directly inhibits PI3K and mTOR, leading to a shutdown of Akt signaling. This results in the de-phosphorylation and activation of Bad and Bax, which then translocate to the mitochondria to trigger the intrinsic apoptosis pathway[4][7].











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